molecular formula C4H3Br2F3N2S B3284879 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide CAS No. 79247-81-7

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide

Cat. No.: B3284879
CAS No.: 79247-81-7
M. Wt: 327.95 g/mol
InChI Key: WDEPLQQRIXCRQF-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C4H2BrF3N2S·HBr It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide typically involves the reaction of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general synthetic route can be summarized as follows:

    Starting Material: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

    Reagent: Hydrobromic acid (HBr)

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in research and development.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted thiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiazolidine derivatives.

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide
  • 2-Amino-5-bromo-4-methylthiazole hydrochloride
  • 2-Amino-5-bromothiazole-4-carbonitrile
  • 2-Amino-5-bromothiazole monohydrobromide
  • 2-Amino-5-bromo-4-isopropylthiazole

Uniqueness

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2S.BrH/c5-2-1(4(6,7)8)10-3(9)11-2;/h(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEPLQQRIXCRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Br)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-81-7
Record name 2-Thiazolamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Add bromine (2.0 mL, 6.28 g, 39.3 mmol) dropwise to an ice-bath cooled solution of 4-trifluoromethyl-thiazole-2-ylamine (6.0 g, 35.7 mmol) in diethyl ether (60 mL). Stir for one hour after the addition is complete and then warm to room temperature. Collect the solids by filtration and wash with diethyl ether to obtain the title compound (10.5 g, 90%). ES/MS m/z (79Br/81Br) 247/249 (M+1)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide
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